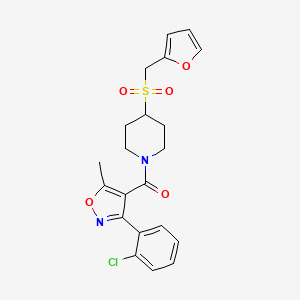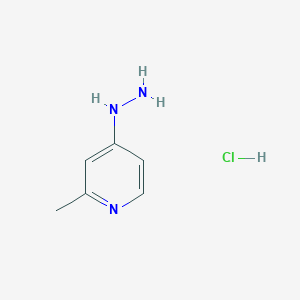![molecular formula C25H22FN3OS B2495294 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one CAS No. 847397-75-5](/img/structure/B2495294.png)
4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one" is a synthetic organic compound. Given its complex structure, it falls into the class of benzimidazole derivatives. These compounds often play significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one" typically involves multi-step organic reactions.
Formation of the Benzimidazole Core: : Start with the condensation of 2-fluorobenzylamine with a suitable aldehyde, followed by cyclization to form the benzimidazole ring.
Pyrrolidin-2-one Integration: : Subsequent reactions introduce the pyrrolidin-2-one moiety through nucleophilic substitution or acylation.
Final Coupling: : The final step involves coupling with 3-(methylthio)phenyl derivatives under controlled conditions, usually involving catalysts and specific solvents.
Industrial Production Methods
Industrial-scale production may utilize continuous flow reactors for improved efficiency and yield. The process involves:
Optimized Reaction Conditions: : High-pressure reactors for better control over reaction kinetics.
Catalytic Systems: : Use of metal catalysts to enhance reaction rates.
Purification Processes: : Advanced purification techniques like chromatography or crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the sulfur-containing methylthio group.
Reduction: : Reduction reactions may occur at the benzimidazole ring or pyrrolidin-2-one moiety.
Substitution: : Electrophilic and nucleophilic substitution reactions are common due to the presence of various functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substitution Reactions: : Reagents like halogens, alkylating agents, or organometallic compounds.
Major Products
The primary products of these reactions often retain the core structure of the compound, with modifications occurring at the substituent sites (e.g., oxidation of the methylthio group to sulfone).
Scientific Research Applications
Chemistry
Catalysts: : Due to its complex structure, it can act as a ligand in catalytic reactions.
Materials Science: : Used in developing new materials with unique properties.
Biology
Pharmacology: : Potential therapeutic applications due to its interaction with biological targets.
Biochemical Probes: : Employed in the study of enzyme mechanisms and cellular processes.
Medicine
Drug Development: : Investigated for potential use in treating diseases due to its biological activity.
Industry
Chemical Synthesis: : Intermediate in the synthesis of more complex molecules.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with specific proteins or enzymes, modifying their function. For example, it might bind to enzyme active sites, inhibiting their catalytic activity or altering cellular signaling pathways. This can lead to therapeutic effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Unique Features
Functional Groups: : The presence of 2-fluorobenzyl and 3-(methylthio)phenyl groups sets it apart.
Structural Complexity: : The combination of benzimidazole and pyrrolidin-2-one in one molecule is rare.
Similar Compounds
Benzimidazole Derivatives: : Other benzimidazole-based compounds used in medicine.
Fluorobenzyl Compounds: : Similar structures with fluorobenzyl groups, but lacking the pyrrolidin-2-one moiety.
Pyrrolidin-2-one Derivatives: : Compounds with the pyrrolidin-2-one structure but different aromatic substitutions.
Each of these comparisons highlights the distinct chemical and biological properties that make "4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one" a unique and valuable compound in scientific research.
Properties
IUPAC Name |
4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-(3-methylsulfanylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3OS/c1-31-20-9-6-8-19(14-20)28-16-18(13-24(28)30)25-27-22-11-4-5-12-23(22)29(25)15-17-7-2-3-10-21(17)26/h2-12,14,18H,13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRXORVSARAYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2495214.png)
![6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide](/img/structure/B2495216.png)
![4-[4-(2-Methylbutan-2-yl)phenoxy]aniline](/img/structure/B2495218.png)
![N-[(1-Phenylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2495220.png)

![1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid](/img/structure/B2495226.png)






